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Compound of Interest

Compound Name:
4-Hydrazinyl-5,6-

dimethylpyrimidine

Cat. No.: B3193206 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for 4-hydrazinyl-5,6-dimethylpyrimidine is not

readily available in public databases. The data presented in the following tables are predicted

or representative values based on the analysis of structurally similar pyrimidine derivatives and

general principles of spectroscopic interpretation. These values are intended for illustrative

purposes and should be confirmed by experimental analysis.

Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.1 s 1H Pyrimidine H-2

~4.5 br s 2H -NH₂

~3.9 br s 1H -NH-

~2.3 s 3H 5-CH₃

~2.2 s 3H 6-CH₃

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b3193206?utm_src=pdf-interest
https://www.benchchem.com/product/b3193206?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3193206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment

~165 C-4

~160 C-6

~155 C-2

~115 C-5

~20 6-CH₃

~15 5-CH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3200 Medium, Broad
N-H stretching (hydrazinyl

group)

3100 - 3000 Weak C-H stretching (aromatic)

2980 - 2850 Medium C-H stretching (methyl groups)

~1620 Strong
C=N stretching (pyrimidine

ring)

~1580 Strong
N-H bending (hydrazinyl

group)

~1450 Medium C-H bending (methyl groups)

~850 Medium C-H out-of-plane bending

Mass Spectrometry
Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)
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m/z Relative Intensity (%) Proposed Fragment

138 100 [M]⁺ (Molecular Ion)

123 60 [M - NH]⁺

109 40 [M - N₂H₃]⁺

95 30 [M - CH₃CN]⁺

67 50 [C₄H₅N]⁺

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of approximately 5-10 mg of 4-hydrazinyl-5,6-dimethylpyrimidine would be

dissolved in about 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆

(DMSO-d₆) or chloroform-d (CDCl₃), in a 5 mm NMR tube.[1] ¹H and ¹³C NMR spectra would

be recorded on a 400 or 500 MHz spectrometer.[2] Chemical shifts are reported in parts per

million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1][2] For ¹³C NMR,

techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be

employed to differentiate between CH, CH₂, and CH₃ groups. Two-dimensional NMR

experiments, like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single

Quantum Coherence), could be used to confirm proton-proton and proton-carbon correlations,

respectively.

Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, the KBr pellet method is a common technique.[3] Approximately 1-2 mg of

the finely ground compound is mixed with 100-200 mg of dry potassium bromide (KBr) powder

in an agate mortar and pestle.[3] The mixture is then compressed in a pellet die under high

pressure to form a transparent pellet.[3] Alternatively, a thin solid film can be prepared by

dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl

or KBr), and allowing the solvent to evaporate.[4] The FT-IR spectrum is then recorded,

typically in the range of 4000-400 cm⁻¹.[5] A background spectrum of the pure KBr pellet or salt

plate is recorded and automatically subtracted from the sample spectrum.
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Mass Spectrometry
Mass spectra can be obtained using an electron ionization (EI) mass spectrometer. The sample

is introduced into the ion source, often after separation by gas chromatography (GC-MS). In the

ion source, the sample molecules are bombarded with a high-energy electron beam (typically

70 eV), causing ionization and fragmentation.[6][7] The resulting positively charged ions are

accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[6] A

detector then measures the abundance of each ion. The resulting mass spectrum is a plot of

relative ion abundance versus m/z.[6]

Workflow and Data Relationships
The following diagrams illustrate the logical workflow of spectroscopic analysis and the

relationship between the different spectroscopic techniques for the characterization of a

chemical compound like 4-hydrazinyl-5,6-dimethylpyrimidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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